For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4'-Dinitrobiphenyl
This technical guide provides a comprehensive overview of 4,4'-Dinitrobiphenyl, a significant chemical intermediate. It details its chemical and physical properties, synthesis, analytical methods, applications, and safety information.
Chemical Identification and Properties
4,4'-Dinitrobiphenyl is an aromatic compound with the chemical formula C₁₂H₈N₂O₄.[1][2][3] Its structure consists of a biphenyl core with two nitro groups substituted at the 4 and 4' positions.
Table 1: Chemical Identifiers for 4,4'-Dinitrobiphenyl
| Identifier | Value |
| CAS Number | 1528-74-1[1][2] |
| Molecular Formula | C₁₂H₈N₂O₄[1][2][3] |
| Molecular Weight | 244.21 g/mol [2] |
| IUPAC Name | 1-nitro-4-(4-nitrophenyl)benzene[4] |
| Synonyms | 4,4'-Dinitrodiphenyl, 1,1'-Biphenyl, 4,4'-dinitro-[1][5] |
Table 2: Physical and Chemical Properties of 4,4'-Dinitrobiphenyl
| Property | Value |
| Appearance | White to orange to green powder or crystals[1][3] |
| Melting Point | 237 - 242 °C[6][7] |
| Boiling Point | ~387.12 - 409.5 °C (estimate)[1][4] |
| Density | ~1.3468 - 1.4020 g/cm³ (estimate)[1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, ethanol, acetone, and chloroform[4][7] |
| Vapor Pressure | 8.19E-07 mmHg at 25°C[3] |
Synthesis of 4,4'-Dinitrobiphenyl
A common method for the preparation of 4,4'-dinitrobiphenyl involves the diazotization of p-nitroaniline followed by a Sandmeyer-type reaction.[6]
Experimental Protocol
Materials:
-
p-Nitroaniline
-
Concentrated Sulphuric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Concentrated Hydrochloric Acid
-
Benzene
-
Water
Procedure: [6]
-
A diazonium solution is prepared from 30 g of p-nitroaniline, 45 g of concentrated sulphuric acid, 60 ml of water, and 15.3 g of sodium nitrite.
-
A cold solution of 21.6 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid is added to the diazonium solution with vigorous stirring.
-
A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate as the mixture turns black. The reaction is complete when the liquid becomes green.
-
The crude product is subjected to steam distillation to remove any p-chloronitrobenzene byproduct.
-
The remaining solid in the distillation flask, which is nearly pure 4,4'-dinitrobiphenyl, is filtered off and dried.
-
The dried product is recrystallized from benzene for purification.
Yield: The reported yield of 4,4'-dinitrobiphenyl is approximately 55%.[6]
Caption: Workflow for the synthesis of 4,4'-Dinitrobiphenyl.
Analytical Methods
Several analytical techniques are employed for the determination and quantification of 4,4'-dinitrobiphenyl and its metabolites.
Table 3: Analytical Techniques for 4,4'-Dinitrobiphenyl
| Technique | Detector/Method | Application |
| High-Pressure Liquid Chromatography (HPLC) | UV Spectrophotometric, Electrochemical, Fluorescent | Determination of 4-aminobiphenyl (from reduction of 4-nitrobiphenyl) and direct determination of 4-nitrobiphenyl.[8] |
| Thin-Layer Chromatography (TLC) combined with Photodensitometry | Photodensitometry | Detection of urinary metabolites of 4,4'-dinitrobiphenyl.[9] |
Applications
4,4'-Dinitrobiphenyl serves as a valuable intermediate in various chemical syntheses.
-
Dye and Pigment Synthesis: Its derivatives are utilized in the production of dyes and pigments.[4]
-
Electron Transfer Studies: The electron-withdrawing nature of the nitro groups makes it a compound of interest in research related to organic electronics and photoconductivity.[4]
-
Polymer Synthesis: The reduction of 4,4'-dinitrobiphenyl yields 4,4'-diaminobiphenyl, a monomer used in the production of various high-performance polymers.
Safety and Toxicology
4,4'-Dinitrobiphenyl is a hazardous substance and requires careful handling.
Table 4: GHS Hazard Information for 4,4'-Dinitrobiphenyl
| Hazard Statement | Precautionary Statement |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation.[1] | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |
| P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Toxicity Profile:
-
It is an eye irritant.[7]
-
It is considered a questionable carcinogen with experimental tumorigenic data.[7]
-
When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][7]
-
The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[10]
Metabolism
The metabolism of 4,4'-dinitrobiphenyl has been studied in animal models.
-
In guinea pigs, oral or intraperitoneal administration leads to the excretion of 4,4'-diacetylbenzidine in the urine.[9]
-
The metabolism in rats is considerably slower than in guinea pigs and can involve halogenation, with 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl being found in the urine.[9]
Caption: Metabolic pathways of 4,4'-Dinitrobiphenyl in different species.
References
- 1. 4,4'-DINITROBIPHENYL | 1528-74-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 4,4'-dinitrobiphenyl [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4,4'-Dinitrobiphenyl | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. 4,4'-DINITROBIPHENYL | 1528-74-1 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 1395 - 4-NITROBIPHENYL [chemicalsafety.ilo.org]
